Cas no 18511-71-2 (4,4'-Dibromo-2,2'-bipyridine)
4,4'-Dibromo-2,2'-bipyridine Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Dibromo-2,2'-bipyridine
- 4,4'-Dibromo-2,2'-bipyridyl
- 4,4'-dibromine-2,2'-bipyridine
- -DIBROMO-2,2´
- 2,2'-Bipyridine, 4,4'-dibroMo-
- 4,4'-dibroMo-2,2'-bipyridiine
- 2,2'-Bipyridine, 4,4'-dibroMo- 4,4'-DibroMo-2,2'-bipyridine
- 4,4'-Dibromo-2,2'-dipyridine
- 4-bromo-2-(4-bromopyridin-2-yl)pyridine
- 4,4'-Br2-2,2'-bipy
- 4,4'-dibromobipyridine
- -DIBROMO-2,2´4,4'-Dibromo-2,2'-bipyridyl
- 4,4'-Dibromo-2,3'-Bipyridine
- 4,4'-Dibromo-[2,2']bipyridinyl
- 4-Bromo-2-(4-bromo-2-pyridyl)pyridine
- BPBB01
- 4,4'-dibromo-2,2-bipyridine
- 4,4'-Bromo-2,2'-bipyridine
- KIIHBDSNVJRWFY-UHFFFAOYSA-N
- EBD43535
- STL557261
- BBL103451
- FCH132806
- D3919
- CS-W004595
- SY055409
- MFCD00667763
- AC-8997
- 18511-71-2
- Q-101883
- SCHEMBL833371
- AS-19304
- YSWG565
- 4,4 inverted exclamation mark -Dibromo-2,2 inverted exclamation mark -bipyridine
- DB-008358
- DTXSID30574527
- DTXCID10525299
- AKOS005266612
-
- MDL: MFCD00667763
- Inchi: 1S/C10H6Br2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H
- InChI Key: KIIHBDSNVJRWFY-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])N=C(C=1[H])C1C([H])=C(C([H])=C([H])N=1)Br
Computed Properties
- Exact Mass: 311.89000
- Monoisotopic Mass: 311.88977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 25.8
Experimental Properties
- Melting Point: 138.0 to 142.0 deg-C
- Boiling Point: 362.9°C at 760 mmHg
- PSA: 25.78000
- LogP: 3.66860
4,4'-Dibromo-2,2'-bipyridine Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319
- Warning Statement: P264,P280,P302+P350,P305+P351+P338,P332+P313,P337+P313,P362
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
- Storage Condition:Inert atmosphere,2-8°C
4,4'-Dibromo-2,2'-bipyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4'-Dibromo-2,2'-bipyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190833-10g |
4,4'-Dibromo-2,2'-bipyridine |
18511-71-2 | 98% | 10g |
$196.00 | 2023-09-02 | |
| Alichem | A029190833-25g |
4,4'-Dibromo-2,2'-bipyridine |
18511-71-2 | 98% | 25g |
$396.00 | 2023-09-02 | |
| Alichem | A029190833-100g |
4,4'-Dibromo-2,2'-bipyridine |
18511-71-2 | 98% | 100g |
$1108.80 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D119891-1g |
4,4'-Dibromo-2,2'-bipyridine |
18511-71-2 | 97% | 1g |
¥106.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D119891-25g |
4,4'-Dibromo-2,2'-bipyridine |
18511-71-2 | 97% | 25g |
¥1889.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D119891-5g |
4,4'-Dibromo-2,2'-bipyridine |
18511-71-2 | 97% | 5g |
¥500.90 | 2023-09-03 | |
| ChemScence | CS-W004595-5g |
4,4'-Dibromo-2,2'-bipyridine |
18511-71-2 | 99.19% | 5g |
$76.0 | 2022-04-27 | |
| ChemScence | CS-W004595-10g |
4,4'-Dibromo-2,2'-bipyridine |
18511-71-2 | 99.19% | 10g |
$129.0 | 2022-04-27 | |
| ChemScence | CS-W004595-25g |
4,4'-Dibromo-2,2'-bipyridine |
18511-71-2 | 99.19% | 25g |
$320.0 | 2022-04-27 | |
| BAI LING WEI Technology Co., Ltd. | 796048-1G |
4,4'-Dibromo-2,2'-bipyridyl, 97% |
18511-71-2 | 97% | 1G |
¥ 751 | 2022-04-26 |
4,4'-Dibromo-2,2'-bipyridine Suppliers
4,4'-Dibromo-2,2'-bipyridine Related Literature
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Malihe Zahmati Eraj,Lars Eriksson,Mona Alibolandi,Maryam Babaei,Amir Sh. Saljooghi,Mohammad Ramezani New J. Chem. 2020 44 20101
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2. Studies on bis(halogeno) dioxomolybdenum(VI)-bipyridine complexes: Synthesis and catalytic activityAlev Günyar,Ming-Dong Zhou,Markus Drees,Paul N. W. Baxter,Ghada Bassioni,Eberhardt Herdtweck,Fritz E. Kühn Dalton Trans. 2009 8746
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J. August Ridenour,Christopher L. Cahill New J. Chem. 2018 42 1816
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Feng-Rong Dai,Wen-Jun Wu,Qi-Wei Wang,He Tian,Wai-Yeung Wong Dalton Trans. 2011 40 2314
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Kun Cao,Jianfeng Lu,Jin Cui,Yan Shen,Wei Chen,Getachew Alemu,Zhong Wang,Huailiang Yuan,Jie Xu,Mingkui Wang,Yibing Cheng J. Mater. Chem. A 2014 2 4945
Additional information on 4,4'-Dibromo-2,2'-bipyridine
Professional Introduction to 4,4'-Dibromo-2,2'-bipyridine (CAS No. 18511-71-2)
4,4'-Dibromo-2,2'-bipyridine, a compound with the chemical formula C10H6B2N4, is a significant intermediate in the field of coordination chemistry and pharmaceutical research. This bipyridine derivative, characterized by its dual bromine substituents at the 4-position, has garnered considerable attention due to its versatile applications in catalysis, material science, and medicinal chemistry. The presence of bromine atoms enhances its reactivity, making it a valuable building block for synthesizing complex molecules.
The compound's molecular structure consists of two pyridine rings connected by a methylene bridge, with bromine atoms attached to each ring at the 4-position. This arrangement imparts unique electronic and steric properties that make it particularly useful in coordination chemistry. The bromine atoms serve as handle points for further functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.
In recent years, 4,4'-Dibromo-2,2'-bipyridine has been extensively studied for its role in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their potential applications in gas storage, separation technologies, and catalysis. The bipyridine moiety acts as a ligand that can selectively bind to various metal ions, forming stable complexes that exhibit desirable structural and functional properties.
One of the most notable applications of 4,4'-Dibromo-2,2'-bipyridine is in the synthesis of transition metal complexes that serve as catalysts for various organic transformations. For instance, palladium and platinum complexes derived from this compound have been reported to exhibit high efficiency in cross-coupling reactions, which are crucial for constructing complex organic molecules. These reactions are widely used in pharmaceutical synthesis and polymer chemistry.
The pharmaceutical industry has also explored the potential of 4,4'-Dibromo-2,2'-bipyridine as a precursor for drug development. Its ability to form stable metal complexes has led to investigations into its use as a therapeutic agent or adjuvant. For example, studies have shown that certain metal complexes based on this bipyridine derivative exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's potential as a lead structure for novel therapeutic agents.
Recent advancements in computational chemistry have further enhanced the understanding of 4,4'-Dibromo-2,2'-bipyridine's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with metal ions and other ligands, shedding light on its role in various chemical processes. These computational approaches have complemented experimental investigations and have been instrumental in designing new synthetic strategies.
The industrial production of 4,4'-Dibromo-2,2'-bipyridine has also seen significant improvements in recent years. Advances in synthetic methodologies have enabled the efficient and scalable synthesis of this compound, making it more accessible for research and commercial applications. Process optimization has focused on improving yield and purity while minimizing waste generation, aligning with green chemistry principles.
The environmental impact of using 4,4'-Dibromo-2,2'-bipyridine has also been a subject of interest. Researchers have been exploring sustainable synthetic routes that reduce hazardous byproducts and energy consumption. Additionally, efforts have been made to develop methods for recycling or repurposing waste generated during its production process. These initiatives underscore the growing emphasis on sustainability in chemical manufacturing.
The future prospects for 4,4'-Dibromo-2,2'-bipyridine are promising given its diverse applications and ongoing research efforts. As new methodologies emerge in coordination chemistry and material science, the utility of this compound is expected to expand further. Its role in developing next-generation catalysts、pharmaceuticals、and advanced materials positions it as a cornerstone of modern chemical research.
In conclusion,4,4’-Dibromo-2,2’-bipyridine (CAS No.18511-71-2) is a multifaceted compound with significant implications across multiple scientific disciplines.Its unique structural features and reactivity make it an invaluable tool for researchers working in catalysis、material science、and pharmaceuticals.With continued advancements in synthetic chemistry and computational methods,the potential applications of this compound are likely to grow even further,solidifying its importance in the chemical community.
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